Bienvenue dans la boutique en ligne BenchChem!

1-(4-Methoxybenzo[d]thiazol-2-yl)urea

carboxylesterase 2 enzyme inhibition human liver microsomes

1-(4-Methoxybenzo[d]thiazol-2-yl)urea (CAS 383866-88-4) is a synthetic small-molecule benzothiazole urea derivative with the molecular formula C₉H₉N₃O₂S and a molecular weight of 223.25 g/mol. It belongs to the broader class of 2-aminobenzothiazole-derived ureas, a scaffold extensively investigated for enzyme inhibition, particularly against serine hydrolases such as carboxylesterases.

Molecular Formula C9H9N3O2S
Molecular Weight 223.25 g/mol
CAS No. 383866-88-4
Cat. No. B1630263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzo[d]thiazol-2-yl)urea
CAS383866-88-4
Molecular FormulaC9H9N3O2S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC=C1)SC(=N2)NC(=O)N
InChIInChI=1S/C9H9N3O2S/c1-14-5-3-2-4-6-7(5)11-9(15-6)12-8(10)13/h2-4H,1H3,(H3,10,11,12,13)
InChIKeyPPBOQWJWGPQHDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxybenzo[d]thiazol-2-yl)urea (CAS 383866-88-4): Chemical Identity and Structural Classification for Procurement


1-(4-Methoxybenzo[d]thiazol-2-yl)urea (CAS 383866-88-4) is a synthetic small-molecule benzothiazole urea derivative with the molecular formula C₉H₉N₃O₂S and a molecular weight of 223.25 g/mol . It belongs to the broader class of 2-aminobenzothiazole-derived ureas, a scaffold extensively investigated for enzyme inhibition, particularly against serine hydrolases such as carboxylesterases [1]. The defining structural feature is a 4-methoxy substituent on the benzothiazole ring directly linked to an unsubstituted urea moiety, distinguishing it from positional isomers (e.g., 5-methoxy or 6-methoxy analogs) and N′-substituted urea derivatives that exhibit divergent target selectivity and potency profiles [2].

Why Generic Substitution of 1-(4-Methoxybenzo[d]thiazol-2-yl)urea with In-Class Analogs Fails: The Selectivity-Position Paradox


Within the benzothiazole urea chemotype, seemingly minor structural perturbations—such as relocation of the methoxy group from the 4- to the 6-position (as in frentizole) or N′-alkylation of the terminal urea nitrogen—can fundamentally redirect target engagement from carboxylesterase 2 (CE2) to entirely distinct enzyme systems, including 17β-HSD10, GSK-3β, or Aurora B kinase [1]. For 1-(4-methoxybenzo[d]thiazol-2-yl)urea, the combination of the 4-methoxy substitution and the unsubstituted urea terminus confers a CE2 IC₅₀ of 20 nM with >1,000-fold selectivity over the closely related CES1 isoform, a selectivity window that collapses or inverts when the 4-methoxy group is repositioned or when the urea is N′-functionalized [2]. Generic procurement of any "benzothiazole urea" without verifying the exact substitution pattern and enzyme selectivity profile therefore carries a high risk of acquiring a compound with an entirely different biological fingerprint [3].

Quantitative Differentiation Evidence for 1-(4-Methoxybenzo[d]thiazol-2-yl)urea: Head-to-Head Selectivity and Potency Benchmarks


CE2 Inhibitory Potency: 1-(4-Methoxybenzo[d]thiazol-2-yl)urea Achieves Nanomolar IC₅₀ in Human Liver Microsomes

1-(4-Methoxybenzo[d]thiazol-2-yl)urea inhibits human carboxylesterase 2 (CE2) with an IC₅₀ of 20 nM in human liver microsomes using fluorescein diacetate as substrate [1]. In the same assay system, the compound displays a competitive inhibition mechanism with a Ki of 42 nM [1]. For context, the clinically used CE2 inhibitor loperamide was reported as CE2-selective but at substantially higher concentrations; the glycyrrhetinic acid-derived compound 15 (the most optimized analog in the Zou et al. series) achieved an IC₅₀ of 20 nM (0.02 μM) against recombinant hCE2, placing 1-(4-methoxybenzo[d]thiazol-2-yl)urea in the same potency tier as one of the most potent synthetic CE2 inhibitors reported to date [2].

carboxylesterase 2 enzyme inhibition human liver microsomes

Isoform Selectivity: >1,000-Fold Discrimination Between CE2 and CES1 by 1-(4-Methoxybenzo[d]thiazol-2-yl)urea

In parallel assays conducted under identical conditions (human liver microsomes, 10 min preincubation), 1-(4-methoxybenzo[d]thiazol-2-yl)urea exhibits an IC₅₀ of 2.04 × 10⁴ nM (20.4 μM) against CES1 [1], compared to 20 nM against CE2. This yields a selectivity ratio (CES1 IC₅₀ / CE2 IC₅₀) of 1,020-fold in favor of CE2 [1]. By contrast, many glycyrrhetinic acid derivatives in the Zou et al. series achieved >1,000-fold selectivity only after extensive synthetic optimization (e.g., compound 15), while the parent compound GA showed only modest selectivity [2]. The high intrinsic selectivity of the 4-methoxybenzothiazole urea scaffold, without requiring additional N′-substitution, represents a significant advantage for applications requiring clean CE2-specific pharmacological responses with minimal CES1 off-target interference.

carboxylesterase 1 isoform selectivity CES1 vs CES2

Mechanism of Action: Competitive Inhibition of CE2 by 1-(4-Methoxybenzo[d]thiazol-2-yl)urea (Ki = 42 nM)

Kinetic analysis via Dixon plot in human liver microsomes establishes that 1-(4-methoxybenzo[d]thiazol-2-yl)urea is a competitive inhibitor of CE2 with respect to the substrate fluorescein diacetate, exhibiting a Ki of 42 nM [1]. This competitive mechanism is mechanistically distinct from the uncompetitive inhibition reported for certain benzothiazolyl urea derivatives against 17β-HSD10 (IC₅₀ 1–2 μM) [2]. The competitive mode of action implies that the inhibitor binds to the free enzyme active site and can be outcompeted by high substrate concentrations—an important consideration for experimental design in cellular assays where endogenous substrate levels may vary. Knowledge of the exact inhibition modality also facilitates accurate correction for inhibitor occupancy in pharmacokinetic interaction models.

competitive inhibition enzyme kinetics carboxylesterase 2

Structural Determinant of Selectivity: The 4-Methoxy Positional Isomer Advantage Over 6-Methoxy Analogs

The 4-methoxy substitution pattern on the benzothiazole core of 1-(4-methoxybenzo[d]thiazol-2-yl)urea is a critical determinant of its CE2-selective profile. The 6-methoxy positional isomer, represented by the frentizole scaffold (1-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylurea), is a known immunosuppressive agent with activity against 17β-HSD10 rather than CE2 [1]. Similarly, benzothiazole urea derivatives with substituents at the 5- or 6-position have been extensively characterized as RAF kinase inhibitors (e.g., compound 5b with dual B-Rafᵛ⁶⁰⁰ᴱ/C-Raf IC₅₀ values in the two-digit nanomolar range) and Aurora B kinase inhibitors, demonstrating that methoxy group position on the benzothiazole ring is a primary determinant of target selectivity across the entire benzothiazole urea chemotype [2][3]. Procurement of the correct 4-methoxy isomer is therefore non-negotiable for CE2-targeted research applications.

structure-activity relationship positional isomer benzothiazole substitution

Validated Application Scenarios for 1-(4-Methoxybenzo[d]thiazol-2-yl)urea Based on Quantitative Differentiation Evidence


Selective Chemical Probe for CE2 Activity in Complex Biological Matrices

With a CE2 IC₅₀ of 20 nM and >1,000-fold selectivity over CES1 in human liver microsomes, 1-(4-methoxybenzo[d]thiazol-2-yl)urea serves as an ideal chemical probe for dissecting CE2-specific contributions to ester prodrug activation (e.g., irinotecan, gemcitabine prodrug LY2334737) in intestinal and tumor tissues where both CE2 and CES1 are co-expressed [1]. At concentrations of 100–200 nM, near-complete CE2 inhibition is achieved while CES1 activity remains >95% intact, enabling clean assignment of CE2-dependent metabolic phenotypes without the confounding CES1 inhibition that plagues less selective tools [1]. This application is directly supported by the competitive inhibition mechanism (Ki = 42 nM), which allows researchers to calculate fractional CE2 occupancy under varying substrate conditions [1].

Reference Inhibitor for CE2 Inhibitor Screening Cascades and SAR Campaigns

The well-defined potency (IC₅₀ = 20 nM), selectivity (>1,000-fold over CES1), and competitive mechanism (Ki = 42 nM) of 1-(4-methoxybenzo[d]thiazol-2-yl)urea make it a suitable reference standard for high-throughput screening campaigns aimed at discovering novel CE2 inhibitors [1]. Its potency is directly comparable to the most optimized synthetic CE2 inhibitor reported (compound 15 from the Zou et al. glycyrrhetinic acid series, IC₅₀ = 20 nM), establishing a benchmark for hit triage and lead optimization [2]. Researchers can use this compound as a positive control to validate assay performance and to contextualize the potency of newly identified hits within the known CE2 inhibitor potency landscape.

Negative Control for 6-Methoxy and N′-Substituted Benzothiazole Urea-Based Kinase or 17β-HSD10 Inhibitor Programs

Due to the pronounced positional isomer effect—where 4-methoxy substitution directs activity toward CE2 while 6-methoxy (frentizole scaffold) and other substitution patterns direct activity toward 17β-HSD10 or kinases—1-(4-methoxybenzo[d]thiazol-2-yl)urea can serve as a critical negative control compound in drug discovery programs targeting 17β-HSD10 (Alzheimer's disease), RAF kinases, or Aurora B kinase using benzothiazole urea scaffolds [1][2]. Its >1,000-fold CE2 selectivity and lack of reported activity against these other targets make it valuable for confirming that biological effects observed with other benzothiazole ureas are genuinely target-mediated rather than CE2-driven off-target effects [1].

In Vitro DDI Risk Assessment for Ester-Containing Prodrugs Metabolized by CE2

In drug-drug interaction (DDI) studies, 1-(4-methoxybenzo[d]thiazol-2-yl)urea can be employed as a selective CE2 inhibitor to assess the contribution of CE2-mediated hydrolysis to the total clearance of ester prodrug candidates in human liver microsomes or hepatocyte assays [1]. By comparing prodrug hydrolysis rates in the presence versus absence of 20–100 nM inhibitor, researchers can quantitatively partition CE2-dependent and CE2-independent metabolic pathways. This application is particularly relevant for oncology prodrugs such as irinotecan, where intestinal CE2-mediated activation contributes to dose-limiting delayed diarrhea, and selective CE2 inhibition is being explored as a mitigation strategy [2].

Quote Request

Request a Quote for 1-(4-Methoxybenzo[d]thiazol-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.